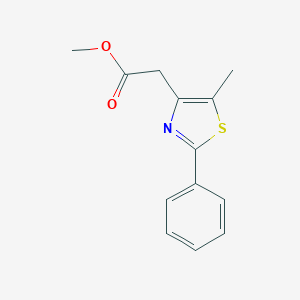
(4-Trifluoromethyl-pyrrolidin-3-YL)-methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Trifluoromethyl-pyrrolidin-3-YL)-methanol hydrochloride is a chemical compound that has gained significant attention in scientific research. It is a white crystalline solid that is soluble in water and has a molecular weight of 195.64 g/mol. This compound is used in various scientific applications due to its unique properties and potential benefits.
Mécanisme D'action
The mechanism of action of (4-Trifluoromethyl-pyrrolidin-3-YL)-methanol hydrochloride is not fully understood. However, it is believed to act as a nucleophile and a Lewis base, which makes it useful in various chemical reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (4-Trifluoromethyl-pyrrolidin-3-YL)-methanol hydrochloride. However, it has been found to be non-toxic and has no significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (4-Trifluoromethyl-pyrrolidin-3-YL)-methanol hydrochloride is its high purity and stability. It is also readily available and can be easily synthesized in the laboratory. However, its high cost and limited availability in some regions may limit its use in scientific research.
Orientations Futures
There are several future directions for the use of (4-Trifluoromethyl-pyrrolidin-3-YL)-methanol hydrochloride in scientific research. These include:
1. Development of new chemical compounds: This compound can be used in the synthesis of new chemical compounds, including pharmaceuticals and agrochemicals.
2. Material science: (4-Trifluoromethyl-pyrrolidin-3-YL)-methanol hydrochloride can be used in the development of new materials, such as polymers and catalysts.
3. Organic synthesis: This compound can be used in various organic synthesis reactions, including the synthesis of heterocyclic compounds.
4. Medicinal chemistry: (4-Trifluoromethyl-pyrrolidin-3-YL)-methanol hydrochloride has potential applications in medicinal chemistry, including drug discovery and development.
In conclusion, (4-Trifluoromethyl-pyrrolidin-3-YL)-methanol hydrochloride is a compound that has significant potential in scientific research. Its unique properties make it useful in various applications, including the synthesis of new chemical compounds and the development of new materials. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of (4-Trifluoromethyl-pyrrolidin-3-YL)-methanol hydrochloride involves the reaction of 4-trifluoromethylpyrrolidine with formaldehyde and hydrogen chloride. The reaction is carried out in the presence of a catalyst and under controlled conditions to yield the desired product. The purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
(4-Trifluoromethyl-pyrrolidin-3-YL)-methanol hydrochloride has been extensively studied for its potential use in scientific research. It has been found to be useful in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals. This compound is also used in the development of new materials, such as polymers and catalysts.
Propriétés
IUPAC Name |
[4-(trifluoromethyl)pyrrolidin-3-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5-2-10-1-4(5)3-11;/h4-5,10-11H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWTXUHBQKEZEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(F)(F)F)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628870 |
Source


|
| Record name | [4-(Trifluoromethyl)pyrrolidin-3-yl]methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.60 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
168544-97-6 |
Source


|
| Record name | [4-(Trifluoromethyl)pyrrolidin-3-yl]methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide](/img/structure/B62609.png)


![1-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B62622.png)








